molecular formula C20H30BNO3 B12338998 Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B12338998
M. Wt: 343.3 g/mol
InChI Key: WLXZIYNQJKRSLI-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a chemical compound with the molecular formula C19H28BNO3. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a boron-containing dioxaborolane ring. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the reaction of cyclohexanecarboxylic acid with 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The compound’s reactivity is influenced by the electronic properties of the boron atom and the surrounding substituents.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boron-containing structure but lacks the cyclohexane and carboxamide groups.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a carboxamide.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a cyclohexane ring.

Uniqueness

Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to its combination of a cyclohexane ring, a carboxamide group, and a boron-containing dioxaborolane ring. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C20H30BNO3

Molecular Weight

343.3 g/mol

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H30BNO3/c1-14-13-16(21-24-19(2,3)20(4,5)25-21)11-12-17(14)22-18(23)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3,(H,22,23)

InChI Key

WLXZIYNQJKRSLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCCCC3)C

Origin of Product

United States

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